6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Description
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Properties
IUPAC Name |
6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-15(12,13)8-3-4-10-9(7-8)11-5-6-14-10/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOPINAJTBBCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670653 | |
| Record name | 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888731-85-9 | |
| Record name | 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-Ethylsulfonyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Classification: Heterocyclic Building Block / Pharmacophore Primary Application: Medicinal Chemistry (AMPA Receptor Modulation, Antimicrobial Scaffolds) Document ID: SAS-2024-BZ-SO2Et
Executive Summary
This technical guide provides a comprehensive analysis of 6-ethylsulfonyl-3,4-dihydro-2H-benzo[b][1,4]oxazine , a privileged bicyclic scaffold. Structurally, it consists of a benzene ring fused to a morpholine ring (benzomorpholine), functionalized with a strong electron-withdrawing ethylsulfonyl group at the 6-position.
This specific moiety is critical in drug discovery, particularly in the development of AMPA receptor positive allosteric modulators (PAMs) for cognitive enhancement and neuroprotection. The sulfonyl group serves as a metabolic handle and hydrogen-bond acceptor, while the benzoxazine core provides rigid geometric constraints essential for ligand-receptor binding pockets.
Part 1: Structural Analysis & Physicochemical Profile
The efficacy of this molecule stems from the interplay between the lipophilic benzoxazine core and the polar sulfonyl substituent.
Core Architecture
-
Scaffold: 3,4-dihydro-2H-benzo[b][1,4]oxazine (often referred to as 1,4-benzoxazine).[1][2][3][4]
-
Numbering: The oxygen is position 1, the nitrogen is position 4. The benzene ring carbons are 5, 6, 7, and 8.
-
Substitution: The ethylsulfonyl group (-SO₂Et) is located at position 6 .[2] This is para to the nitrogen atom, which is the most electron-rich site on the aromatic ring, making position 6 the primary site for electrophilic aromatic substitution if synthesizing from the core.
Physicochemical Properties (Calculated)
The following data points are critical for assessing blood-brain barrier (BBB) permeability and oral bioavailability.
| Property | Value (Est.) | Significance |
| Molecular Formula | C₁₀H₁₃NO₃S | Core composition.[5] |
| Molecular Weight | 227.28 g/mol | Low MW favors high bioavailability (Rule of 5). |
| LogP (Octanol/Water) | 1.8 - 2.1 | Ideal range for CNS penetration (optimal is ~2.0). |
| TPSA | ~55 Ų | <90 Ų suggests high probability of BBB penetration. |
| H-Bond Donors | 1 (NH) | Secondary amine allows for derivatization. |
| H-Bond Acceptors | 3 (O, SO₂) | Sulfonyl oxygens are key interaction points. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | The EWG sulfonyl reduces the basicity of the aniline nitrogen compared to unsubstituted benzoxazine. |
Part 2: Synthetic Pathways & Retrosynthesis
To ensure high purity and scalability, we evaluate two primary synthetic routes. The Convergent Route (Route A) is preferred for laboratory-scale synthesis due to higher regiochemical fidelity.
Retrosynthetic Logic
The synthesis hinges on the construction of the morpholine ring or the introduction of the sulfonyl group.
-
Disconnection 1: C-N and C-O bond formation (Cyclization).
-
Disconnection 2: C-S bond formation (Sulfonylation).
Visualization: Synthetic Strategy
The following diagram outlines the logical flow for synthesizing the target molecule, contrasting the de novo construction against late-stage functionalization.
Caption: Comparative retrosynthesis. Route A (Left) offers higher regioselectivity by establishing the sulfonyl group prior to cyclization. Route B (Right) relies on the para-directing effect of the amine.
Part 3: Detailed Experimental Protocol (Route A)
This protocol describes the Convergent Synthesis starting from 4-(ethylsulfonyl)-2-nitrophenol. This avoids the regioselectivity issues inherent in direct sulfonation.
Phase 1: Precursor Preparation
Objective: Synthesis of 2-amino-5-(ethylsulfonyl)phenol.
-
Starting Material: 4-fluoronitrobenzene or 4-chloronitrobenzene.
-
Thio-displacement: React with sodium ethanethiolate (NaSEt) to form 4-(ethylthio)-1-nitrobenzene.
-
Oxidation: Oxidize the sulfide to sulfone using
-CPBA or H₂O₂/Na₂WO₄ to yield 4-(ethylsulfonyl)-1-nitrobenzene. -
Phenol Introduction: If not starting with the phenol, a nucleophilic aromatic substitution or specific oxidation is required. Alternative: Start directly with 2-nitro-4-(ethylsulfonyl)phenol (commercially available building block).
-
Reduction: Hydrogenation (H₂, Pd/C) of 2-nitro-4-(ethylsulfonyl)phenol in MeOH yields 2-amino-5-(ethylsulfonyl)phenol .
Phase 2: Cyclization (The Critical Step)
Objective: Formation of the morpholine ring.
Reagents:
-
2-amino-5-(ethylsulfonyl)phenol (1.0 eq)
-
1,2-dibromoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.
-
Solubilization: Dissolve 2-amino-5-(ethylsulfonyl)phenol (10 mmol) in anhydrous DMF (30 mL).
-
Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The suspension may change color (phenoxide formation). Stir at RT for 15 min.
-
Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to 80-90°C. Monitor via TLC (System: Hexane/EtOAc 1:1). Reaction typically requires 4–6 hours.
-
Note: The reaction proceeds via O-alkylation followed by intramolecular N-alkylation.
-
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the ethyl group (triplet ~1.1 ppm, quartet ~3.1 ppm) and the distinctive ethylene bridge of the morpholine ring (two multiplets at ~3.3 and ~4.1 ppm).
-
LC-MS: Mass ion [M+H]+ = 228.05.
Part 4: Pharmacological Context & Mechanism
The 6-ethylsulfonyl-3,4-dihydro-2H-benzo[b][1,4]oxazine structure is a potent pharmacophore in the design of AMPAkines (AMPA receptor positive allosteric modulators).
Mechanism of Action
Unlike direct agonists (like glutamate), PAMs bind to allosteric sites on the AMPA receptor (GluA1-GluA4 subunits).
-
Binding Site: The benzoxazine core binds at the dimer interface of the ligand-binding domain (LBD).
-
Effect: It stabilizes the receptor in the agonist-bound "closed-cleft" conformation.
-
Result: This slows the rate of receptor deactivation and desensitization, enhancing synaptic transmission and Long-Term Potentiation (LTP).
Structure-Activity Relationship (SAR)
-
N-H Position (4): Essential for H-bonding within the receptor pocket. Alkylation here often modulates potency but reduces metabolic stability.
-
Sulfonyl Group (6): The ethylsulfonyl group acts as a hydrogen bond acceptor. Its electron-withdrawing nature modulates the pKa of the amine, influencing the electrostatic interaction with the receptor.
-
Oxygen (1): Participates in water-mediated bridging interactions in the binding pocket.
Visualization: AMPA Modulation Pathway
Caption: Mechanism of Action. The compound acts as a PAM, stabilizing the active receptor state to enhance synaptic plasticity.
References
-
Rudika, D. I., et al. (2025).[6] "A photochemical HAT approach to synthesize N-substituted benzoxazin-4-ones and their activity as AMPA receptor modulators." Royal Society of Chemistry.[7] Link
-
Goffin, E., et al. (2023).[8] "New insights in the development of positive allosteric modulators of AMPA receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides." European Journal of Medicinal Chemistry. Link
-
Jin, R., et al. (2008). "Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors." Journal of Neuroscience. Link
-
Mal, A., et al. (2018).[4] "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Journal of Organic Chemistry. Link
-
ChemScene. (n.d.). "6-(Ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid Product Page." ChemScene. Link
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A photochemical HAT approach to synthesize N-substituted benzoxazin-4-ones and their activity as AMPA receptor modulators - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New insights in the development of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Introduction of (mono/difluoro)methyl groups at the 2-position of the thiadiazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
This application note details a robust, scalable protocol for the synthesis of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine .
The synthesis is designed around a Late-Stage Functionalization strategy. Rather than constructing the benzoxazine ring from a pre-functionalized (and likely expensive or unavailable) aminophenol precursor, this protocol builds the core scaffold first and utilizes the inherent electronic directing effects of the heterocyclic system to install the sulfonyl group regioselectively.
Part 1: Technical Introduction & Retrosynthetic Analysis
Target Molecule: this compound Core Scaffold: 3,4-dihydro-2H-1,4-benzoxazine (Benzomorpholine) Key Functionality: Ethyl sulfone at the C6 position.[1][2]
Significance: Benzoxazine derivatives are critical pharmacophores in medicinal chemistry, often functioning as bioisosteres for quinolines or indoles. The C6-sulfonyl motif is particularly relevant in the development of AMPA receptor modulators and neuroprotective agents. The sulfone group enhances metabolic stability and provides a strong hydrogen-bond accepting site, modulating the lipophilicity (logP) of the core.
Retrosynthetic Logic: The primary challenge is regioselectivity. Electrophilic aromatic substitution (EAS) on the 3,4-dihydro-2H-1,4-benzoxazine core is governed by the competing directing effects of the nitrogen (position 4) and oxygen (position 1).
-
Nitrogen (Amine): Strongly activating, ortho/para directing (Targets C5, C7, C6? No, para to N is C6).
-
Oxygen (Ether): Activating, ortho/para directing (Targets C8, C7).
In the reduced form (dihydrobenzoxazine), the secondary amine is the dominant activator, directing substitution to C6 (para to Nitrogen). However, direct chlorosulfonylation of the secondary amine can lead to N-sulfonylation (sulfamic acid formation). Therefore, we utilize the Lactam Intermediate (Benzoxazinone) strategy.
-
In 2H-1,4-benzoxazin-3(4H)-one , the nitrogen is an amide. While less activating than an amine, the steric constraints and electronic resonance often favor substitution at C6 or C7. Literature precedents and commercial availability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 31794-45-3) confirm that under chlorosulfonic acid conditions, the C6 isomer is the major product.
Figure 1: Retrosynthetic strategy utilizing the benzoxazinone lactam to control regiochemistry and protect the nitrogen.[3][4][5]
Part 2: Detailed Synthesis Protocol
Phase 1: Scaffold Synthesis (The Lactam Core)
If 2H-1,4-benzoxazin-3(4H)-one is commercially available, skip to Phase 2.
Reaction:
2-Aminophenol + Chloroacetyl Chloride
Reagents:
-
2-Aminophenol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium Bicarbonate (saturated aq. solution) or K2CO3
-
Solvent: Acetone or THF/Water biphasic system.
Step-by-Step:
-
Dissolution: Dissolve 2-aminophenol (10.9 g, 100 mmol) in Acetone (100 mL) and cool to 0°C in an ice bath.
-
Acylation: Add solid K2CO3 (16.6 g, 120 mmol). Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 30 minutes, maintaining temperature <10°C.
-
Cyclization: After addition, reflux the mixture for 4–6 hours. The base promotes both the N-acylation and the subsequent O-alkylation (ring closure).
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize the residue from Ethanol/Water.
Phase 2: Introduction of the Sulfonyl Motif
This is the critical step defining the regiochemistry.
Reaction:
2H-1,4-benzoxazin-3(4H)-one + Chlorosulfonic Acid
Reagents:
-
2H-1,4-benzoxazin-3(4H)-one (from Phase 1)
-
Chlorosulfonic Acid (
) - Excess (5–8 eq) acts as solvent and reagent. -
Thionyl Chloride (
) - Optional (1 eq) to ensure conversion of sulfonic acid to sulfonyl chloride.
Protocol:
-
Setup: Use a flame-dried flask with a drying tube (CaCl2). Cool Chlorosulfonic acid (20 mL for 5g substrate) to 0°C.
-
Addition: Add the benzoxazinone solid portion-wise over 20 minutes. Caution: HCl gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 2 hours.
-
Monitoring: TLC (take a mini-aliquot, quench with MeOH) will show the disappearance of starting material.
-
-
Quench: Pour the reaction mixture very slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate.
-
Isolation: Filter the solid immediately. Wash with cold water.[7]
-
Critical: Do not let the solid sit in water for too long to avoid hydrolysis back to the sulfonic acid.
-
Drying: Dissolve in DCM, dry over MgSO4, and concentrate to obtain the crude sulfonyl chloride. Use immediately in Phase 3.
-
Phase 3: Conversion to Ethyl Sulfone
A "One-Pot" reduction-alkylation sequence (Bernthsen-type reaction).
Reaction:
R-SO2Cl
Reagents:
-
Crude Sulfonyl Chloride (from Phase 2)
-
Sodium Sulfite (
) (2.5 eq) -
Sodium Bicarbonate (
) (2.5 eq) -
Ethyl Iodide (
) (3.0 eq) -
Solvent: Water (for reduction) / Ethanol (for alkylation).
Protocol:
-
Reduction: Suspend the crude sulfonyl chloride in Water (50 mL). Add
and . -
Sulfinate Formation: Heat to 70°C for 1–2 hours. The solution should become clear as the sulfonyl chloride reduces to the water-soluble sodium sulfinate.
-
Alkylation: Add Ethanol (50 mL) and Ethyl Iodide.
-
Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.
-
Workup: Cool to room temperature. Remove Ethanol under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with brine, dry (MgSO4), and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one .
Phase 4: Core Reduction to Final Target
Converting the lactam to the cyclic amine.
Reaction:
Lactam (C=O)
Reagents:
-
6-(ethylsulfonyl)-benzoxazinone
-
Borane-THF complex (1.0 M in THF) (3–4 eq)
-
Methanol (for quench)
-
HCl (1M) (for hydrolysis of boron complex)
Protocol:
-
Setup: Dry flask, Argon atmosphere. Dissolve the lactam in anhydrous THF.
-
Reduction: Add
dropwise at 0°C. -
Reflux: Heat to reflux for 3–5 hours.
-
Quench: Cool to 0°C. Carefully add Methanol dropwise (hydrogen evolution).
-
Hydrolysis: Add 1M HCl (20 mL) and reflux for 1 hour (this breaks the N-B bond).
-
Neutralization: Cool, basify with NaOH (1M) to pH > 10.
-
Extraction: Extract with DCM. Dry and concentrate.
-
Final Purification: Recrystallization (EtOAc/Hexane) or Chromatography.
Part 3: Data Summary & Critical Parameters
Process Parameters Table
| Step | Key Reagent | Temp | Time | Critical Control Point (CCP) |
| 1. Cyclization | Chloroacetyl Cl / K2CO3 | Reflux | 4 h | Maintain basic pH to ensure ring closure. |
| 2. Chlorosulfonylation | ClSO3H (Excess) | 0°C -> RT | 3 h | Moisture Sensitive. Quench on ice must be slow to prevent exotherm. |
| 3. Sulfone Formation | Na2SO3 / EtI | 70°C -> Reflux | 6 h | Ensure full reduction to sulfinate (clear solution) before adding EtI. |
| 4. Amide Reduction | BH3-THF | Reflux | 4 h | Safety: H2 gas evolution during quench. Use efficient condenser. |
Yield & Characterization Targets
| Intermediate | Expected Yield | Appearance | Key 1H NMR Feature |
| Benzoxazinone Core | 80% | Off-white solid | Singlet ~4.6 ppm (O-CH2-C=O) |
| Sulfonyl Chloride | 65-70% | Yellowish solid | Deshielded aromatic protons (shifts > 7.5 ppm) |
| Ethyl Sulfone Lactam | 60-70% | White solid | Triplet ~1.2 ppm, Quartet ~3.1 ppm (Ethyl group) |
| Final Target | 75% | White/Pale solid | Disappearance of C=O; New multiplet ~3.4 ppm (N-CH2) |
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the chemical logic, specifically highlighting the transformation from the sulfonyl chloride to the ethyl sulfone and the final reduction.
Figure 2: Reaction mechanism flow. Note the "Umpolung" of the sulfur center: Oxidized (Cl)
Part 5: Safety & Troubleshooting
1. Chlorosulfonic Acid Handling:
-
Hazard: Reacts violently with water to form HCl and H2SO4 mist.
-
Protocol: Always quench into a large excess of ice. Never add water to the acid. Perform in a high-efficiency fume hood.
2. Regioselectivity Confirmation:
-
While C6 is the preferred position, trace C7 isomer is possible.
-
Validation: Use 2D NMR (NOESY). The C6-sulfonyl isomer will show NOE correlations between the ethyl group protons and the aromatic proton at C5 (which is adjacent to the bridgehead nitrogen). The C7 isomer would show NOE with the proton at C8 (adjacent to oxygen).
3. Borane Quench:
-
The quench of the borane reaction produces Hydrogen gas. Ensure the system is vented through a bubbler. Do not seal the vessel.
References
-
Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
- Source: ChemicalBook / CAS D
-
CAS RN:
- Relevance: Confirms the regioselectivity and stability of the 6-sulfonyl chloride intermedi
-
General Synthesis of 1,4-Benzoxazines (Review)
-
Reduction of Sulfonyl Chlorides to Sulfones
-
Title: Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones.[11]
- Source: MDPI, Molecules, 2020.
- Relevance: Validates the sulfite-mediated reduction-alkylation str
-
- Borane Reduction of Lactams: Source: Organic Chemistry Portal (Amide Reduction). Relevance: Standard operating procedure for converting benzoxazinones to benzoxazines.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 8. 3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: One-Pot Cascade Hydrogenation for the Synthesis of Dihydro-2H-1,4-benzoxazines
Introduction: A Paradigm of Efficiency in Heterocyclic Chemistry
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structural motif, prominently featured in a wide array of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, driving the development of innovative and efficient methodologies. Traditional multi-step approaches, while foundational, are often hampered by drawbacks such as tedious workup procedures, the need for isolation of intermediates, and the cumulative loss of yield.[1] In contrast, one-pot cascade reactions represent a significant advancement, embodying the principles of green chemistry by maximizing atom economy and minimizing waste.
This comprehensive guide details a robust and versatile one-pot cascade hydrogenation strategy for the synthesis of substituted dihydro-2H-1,4-benzoxazines. This methodology ingeniously combines the reduction of a nitro group and a subsequent intramolecular cyclization in a single, seamless operation. The process typically commences with a readily available 2-nitrophenol and a carbonyl compound (aldehyde or ketone), which, under the influence of a suitable catalyst and a hydrogen source, undergo a tandem reaction to furnish the desired heterocyclic product. This approach not only streamlines the synthetic process but also offers access to a diverse range of derivatives with high efficiency.
The Strategic Advantage of Cascade Hydrogenation
The elegance of the one-pot cascade hydrogenation lies in its intrinsic efficiency. The in situ generation of a reactive intermediate, the 2-aminophenol, from the corresponding 2-nitrophenol via catalytic hydrogenation is the linchpin of this strategy. This transient species immediately engages in a condensation reaction with the carbonyl compound present in the reaction mixture, leading to an imine or a related intermediate, which then undergoes intramolecular cyclization to form the stable dihydro-2H-1,4-benzoxazine ring system.
This orchestrated sequence of events within a single reaction vessel obviates the need for the isolation and purification of the often sensitive 2-aminophenol intermediate, thereby saving time, resources, and improving the overall yield. The choice of catalyst, be it heterogeneous or homogeneous, and the selection of the hydrogen source are critical parameters that dictate the success and efficiency of this cascade process.
Visualizing the Cascade: Reaction Mechanism
The one-pot synthesis of dihydro-2H-1,4-benzoxazines from 2-nitrophenols and carbonyl compounds proceeds through a well-defined sequence of catalytic steps. The following diagram illustrates the generally accepted mechanism for this cascade reaction.
Figure 1: General mechanism of the one-pot cascade hydrogenation.
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is paramount for the successful execution of the one-pot cascade hydrogenation. Both heterogeneous and homogeneous catalysts have been effectively employed, each offering distinct advantages.
Heterogeneous Catalysts: These are the workhorses for this transformation due to their ease of handling, recovery, and recyclability.[2]
-
Palladium on Carbon (Pd/C): This is one of the most widely used and versatile catalysts for this reaction. It exhibits excellent activity for the reduction of nitro groups under various conditions, including molecular hydrogen and transfer hydrogenation.
-
Raney Nickel (Raney® Ni): A highly active catalyst, particularly effective for the hydrogenation of a wide range of functional groups.[3] It is often used as a slurry in water or ethanol.[4]
Homogeneous Catalysts: While less common for this specific cascade, homogeneous catalysts can offer higher selectivity and activity under milder conditions.[5] Iridium and rhodium complexes, for instance, have been utilized in related reductive amination and cyclization reactions.[5][6]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the one-pot cascade hydrogenation synthesis of dihydro-2H-1,4-benzoxazines using both molecular hydrogen and transfer hydrogenation techniques.
Protocol 1: Heterogeneous Catalysis with Molecular Hydrogen (H₂)
This protocol is a general procedure adaptable for various 2-nitrophenols and carbonyl compounds.
Workflow Diagram:
Figure 2: Workflow for one-pot hydrogenation with H₂ gas.
Step-by-Step Procedure:
-
Reactor Setup: To a suitable pressure reactor, add the 2-nitrophenol (1.0 mmol), the carbonyl compound (1.2 mmol), and the heterogeneous catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate, 10-20 mL).
-
Inerting the Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen or argon, three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor instead.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-nitrophenol (1.0 mmol) and the carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol or isopropanol, 10-20 mL).
-
Catalyst and Hydrogen Donor Addition: Add the heterogeneous catalyst (e.g., 10% Pd/C or Raney® Ni, 5-10 mol%) followed by the hydrogen donor (e.g., ammonium formate, formic acid, or cyclohexene, 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 60-100 °C) and stir for the required time (2-12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Filter through a pad of Celite® to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation: A Survey of Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the one-pot cascade hydrogenation synthesis of various dihydro-2H-1,4-benzoxazines.
Table 1: Synthesis of Dihydro-2H-1,4-benzoxazines using Pd/C and Molecular Hydrogen
| Entry | 2-Nitrophenol Substituent | Carbonyl Compound | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Acetone | 5 | 50 | 8 | 85 |
| 2 | 4-Chloro | Cyclohexanone | 5 | 60 | 10 | 82 |
| 3 | 5-Methyl | Benzaldehyde | 3 | 40 | 12 | 78 |
| 4 | H | 4-Methoxyacetophenone | 10 | 70 | 6 | 90 |
Table 2: Synthesis of Dihydro-2H-1,4-benzoxazines via Catalytic Transfer Hydrogenation
| Entry | Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 4 | 88 |
| 2 | Raney® Ni | Hydrazine Hydrate | Ethanol | Reflux | 2 | 92 |
| 3 | 10% Pd/C | Formic Acid | Isopropanol | 80 | 6 | 85 |
| 4 | Raney® Ni | Cyclohexene | Ethanol | Reflux | 8 | 75 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient catalyst loading, low hydrogen pressure, or short reaction time. | Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is active. |
| Formation of byproducts | Over-reduction of the aromatic ring or side reactions of the carbonyl compound. | Optimize reaction temperature and pressure. Use a more selective catalyst. |
| Low yield | Poor quality of reagents or catalyst deactivation. | Use purified reagents. Ensure the catalyst is not poisoned. Consider pre-activating the catalyst. |
| Difficulty in purification | Formation of closely related impurities. | Optimize the chromatographic separation conditions (solvent system, gradient). Consider recrystallization. |
Conclusion: A Powerful Tool for Drug Discovery and Development
The one-pot cascade hydrogenation for the synthesis of dihydro-2H-1,4-benzoxazines stands out as a highly efficient, atom-economical, and versatile methodology. It provides a direct route to a wide range of substituted benzoxazines from simple and readily available starting materials. The protocols detailed herein, utilizing both molecular hydrogen and transfer hydrogenation, offer researchers and drug development professionals a powerful and practical tool for the rapid generation of compound libraries for biological screening and lead optimization. The adaptability of this strategy to various catalysts and reaction conditions underscores its broad applicability in modern organic synthesis.
References
- Holly, F. W., & Cope, A. C. (1944). Condensation Reactions. I. The Condensation of Aldehydes with Amides. Journal of the American Chemical Society, 66(11), 1875–1879.
- Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-benzoxazines. A New Class of Condensation Products of Phenols, Formaldehyde, and Primary Amines. Journal of the American Chemical Society, 71(2), 609–612.
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299.
-
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[1]
- Kaur, N. (2022). Raney Nickel-Assisted Synthesis of Heterocycles. Elsevier.
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55-72.
-
Organic Syntheses Procedure. Palladium catalysts. Available at: [Link]
-
Master Organic Chemistry. Reagent Friday: Raney Nickel.[3] Available at: [Link]
-
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Bentham Science. Available at: [Link]
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.[7] Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.[8] Available at: [Link]
-
PMC. Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine.[9] Available at: [Link]
-
ResearchGate. Metal-free based catalytic transfer hydrogenation of 1,4-benzoxazines.[10] Available at: [Link]
-
PMC. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[11] Available at: [Link]
-
PMC. Iridium-Catalyzed Reductive Nitro-Mannich Cyclization.[5] Available at: [Link]
-
PMC. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.[6] Available at: [Link]
-
PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.[12] Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. Iridium-Catalyzed Reductive Nitro-Mannich Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 3,4-Dihydro-2H-1,4-Benzoxazine
Introduction: The Stability Paradox
Welcome to the technical support center for 3,4-dihydro-2H-1,4-benzoxazine .
Critical Distinction: Before proceeding, ensure you are working with the 1,4-isomer (common in pharmaceutical scaffolds like levofloxacin precursors), not the 1,3-isomer (used in thermoset resins/polybenzoxazines). This guide focuses exclusively on the 1,4-isomer .
While the morpholine-like ring of 3,4-dihydro-2H-1,4-benzoxazine is hydrolytically robust, the molecule is oxidatively labile . In aqueous media, the primary failure mode is not direct reaction with water, but oxidative dehydrogenation driven by dissolved oxygen, often catalyzed by trace metals or light. This transforms the "dihydro" scaffold into the fully aromatic (and often colored) benzoxazine or benzoxazinone derivatives, leading to loss of biological activity and precipitation.
Module 1: Oxidative Instability (The Primary Failure Mode)
User Issue: "My clear aqueous stock solution turned yellow/brown overnight."
Diagnosis: You are likely observing oxidative dehydrogenation .[1] The electron-rich nitrogen (position 4) and the benzene ring facilitate the abstraction of hydrides/protons, leading to the formation of imine intermediates (2H-1,4-benzoxazine) or fully aromatic benzoxazoles. These oxidized products are highly conjugated chromophores, causing the color change.
The Mechanism
The degradation does not require harsh reagents; atmospheric oxygen in water is sufficient. The pathway typically follows a radical mechanism or metal-catalyzed dehydrogenation.
Figure 1: The degradation cascade. Note that water is only destructive AFTER oxidation has occurred.
Troubleshooting Protocol: Preventing Oxidation
| Step | Action | Scientific Rationale |
| 1 | Degas All Buffers | Dissolved |
| 2 | Use Antioxidants | Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase. These act as sacrificial reductants. |
| 3 | Chelation | Add 1 mM EDTA . Trace transition metals ( |
| 4 | Amber Glass | Protect from light. Photo-oxidation accelerates radical formation at the nitrogen center. |
Module 2: Solubility & pH-Dependent Stability
User Issue: "The compound precipitates upon dilution into PBS (pH 7.4)."
Diagnosis:
3,4-dihydro-2H-1,4-benzoxazine is a lipophilic weak base (
Solubility vs. Stability Trade-off
-
Acidic pH (< 4): High solubility (protonated amine), but potential for acid-catalyzed hydrolysis if the ring has already partially oxidized.
-
Neutral/Basic pH (> 7): Low solubility, high risk of oxidative coupling (anilines oxidize faster at high pH).
Decision Matrix: Choosing the Right Vehicle
Figure 2: Formulation decision tree for aqueous experiments.
Recommended Co-solvents
For physiological pH (7.4), simple aqueous buffers are insufficient.
-
DMSO: Good solubility, but DMSO can act as an oxidant in rare cases. Use sterile-filtered, anhydrous DMSO for stock preparation.
-
Cyclodextrins (HP-β-CD): Highly recommended. The hydrophobic cavity encapsulates the benzoxazine, protecting it from oxidation and increasing solubility.
Module 3: Analytical Validation (HPLC)
User Issue: "I see ghost peaks in my HPLC chromatogram."
Diagnosis: The "ghost peaks" are likely the oxidized imine or the ring-opened aminophenol. Standard reverse-phase methods often fail to separate these if the gradient is too fast.
Protocol: Stability-Indicating HPLC Method
Do not rely on generic gradients. Use this starting point to separate the parent from its oxidative degradants.
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm. End-capping reduces peak tailing for amines.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine during the run).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV 254 nm (Aromatic ring) and 280-300 nm (Oxidized quinoid species often absorb at higher wavelengths).
Data Interpretation:
| Retention Time (Relative) | Species | Characteristic |
|---|---|---|
| 1.00 | Parent (Dihydro) | Sharp peak, UV max ~250 nm |
| ~0.80 | Ring-Opened (Hydrolysis) | More polar, elutes earlier. Broad peak. |
| ~1.10 - 1.20 | Oxidized (Aromatic) | Less polar, elutes later. Distinct UV shift (yellow). |
References
-
Oxidative Dehydrogenation Mechanisms
- Title: Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)
- Source: Beilstein Journal of Organic Chemistry (2017).
- Context: Details the catalytic aerobic oxidation of cyclic amines to aromatics, the primary instability mode of dihydro-benzoxazines.
-
Benzoxazine Synthesis & Reactivity
- Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Deriv
-
Source: Current Organic Chemistry.[3]
- Context: Provides structural insights into the 1,4-benzoxazine scaffold and its susceptibility to oxidation/aromatiz
-
Solubility Enhancement
- Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Source: NIH / PubMed Central.
- Context: Discusses solubility challenges of lipophilic heterocycles in aqueous media and co-solvent str
-
HPLC Method Development
- Title: Validation of Stability-Indic
- Source: LCGC Intern
- Context: Guidelines for separating degradation products (impurities)
Sources
recrystallization solvents for high-purity benzoxazine isolation
Topic: Recrystallization Solvents & Protocols for Benzoxazine Monomers Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary: The Purity-Stability Paradox
Benzoxazine monomers are unique: they are thermally latent thermosets. This creates a fundamental paradox during purification—you must use heat to dissolve them for recrystallization, yet heat triggers the very Ring-Opening Polymerization (ROP) you are trying to prevent.
The Golden Rule: Purity in benzoxazines is not just about removing byproducts; it is about stabilizing the monomer. Impurities, specifically unreacted phenols and oligomers, act as acidic catalysts that lower the polymerization onset temperature (
Solvent Selection Matrix
Do not choose solvents based solely on solubility. You must select based on Thermal Latency and Impurity Scavenging .
Table 1: Solvent Systems by Monomer Type
| Monomer Class | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Critical Temp Limit ( | Notes |
| Bisphenol-A based (BA-a) | Toluene or Acetone | Hexanes or Methanol | 80°C | Standard industrial monomer. Toluene requires higher heat; Acetone is safer but requires drastic cooling. |
| Bio-based (e.g., Vanillin, Eugenol) | Ethanol or Ethyl Acetate | Water or Cold Ethanol | 60°C | Green Protocol. Bio-based monomers often have free -OH groups; avoid high heat to prevent self-catalysis. |
| High-Melting Bifunctional | Dioxane or CHCl | Diethyl Ether | 50°C | Chloroform (CHCl |
| Liquid/Low-Melting | Methanol | Water | 40°C | prone to "oiling out." Requires seeding. |
Decision Logic: The Solvent Selector
Use the following logic flow to determine your starting solvent system.
Figure 1: Decision tree for selecting initial recrystallization solvent systems based on monomer origin and thermal constraints.
Troubleshooting Guide: "Oiling Out"
Symptom: You heat the solvent, dissolve the solid, and upon cooling, a viscous oil droplet forms at the bottom instead of crystals. Cause: The monomer is undergoing Liquid-Liquid Phase Separation (LLPS) before it hits the crystallization boundary. This is common in benzoxazines due to their conformational flexibility and low melting points.
Protocol: The "Oiling Out" Rescue
-
Re-heat: Bring the solution back to a boil until the oil redissolves.
-
Add More Solvent: Add 10-15% more of the primary (good) solvent. This shifts the phase diagram away from the LLPS region.
-
The "Cloud Point" Technique:
-
Add anti-solvent (e.g., hexane) dropwise at boiling temp until a faint turbidity persists.
-
Add one drop of primary solvent to clear it.
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
-
Slow Cool: Wrap the flask in foil or place it in a warm water bath and let it cool to room temp over 4-6 hours. Do not put it directly in the fridge.
Experimental Protocols
Protocol A: The "Green" Recrystallization (Bio-based Monomers)
Best for: Vanillin-amine, Stearyl-amine, and other renewable benzoxazines.
-
Preparation: Synthesize monomer using solventless or green solvent (EtOH) method.
-
Wash Step (Crucial): Before recrystallization, dissolve crude solid in diethyl ether or ethyl acetate and wash 3x with 1N NaOH.
-
Why? This removes unreacted phenols. Unreacted phenol lowers
by up to 50°C , causing polymerization during drying.
-
-
Dissolution: Transfer washed solid to a flask. Add Ethanol/Ethyl Acetate (93:7 v/v) .
-
Heating: Heat to 60°C (Do not reflux if BP is higher).
-
Crystallization: Allow to stand at Room Temp (RT) for 12 hours. If no crystals form, move to 4°C.
-
Yield: Typical yields are 70-85% with white needle-like crystals.
Protocol B: The High-Purity Industrial Standard (BA-a)
Best for: Bisphenol-A/Aniline benzoxazines requiring electronic-grade purity.
-
Solvent: Toluene (Solvent) + Ethanol (Anti-solvent).
-
Ratio: Start with 3:1 Toluene:Ethanol.
-
Dissolution: Heat to 85°C. Ensure complete dissolution.
-
Filtration: Hot filter through a glass frit to remove polymerized oligomers (which are often insoluble in hot toluene).
-
Cooling: Slow cool to RT.
-
Drying: Vacuum dry at 50°C for 24 hours.
-
Warning: Do not exceed 60°C during drying. Residual solvent trapped in the lattice can lower the melting point, tricking you into thinking the sample is impure.
-
Mechanism of Failure: Why Acid Kills Purity
Users often report that their white crystals turn pink/red during storage. This is premature ring opening .
Figure 2: The autocatalytic degradation cycle. Unreacted phenolic impurities protonate the oxazine ring, triggering opening and oligomerization, which generates new phenolic groups, accelerating the failure.
FAQ: Rapid Fire Troubleshooting
Q: My crystals are sticky/gummy. What happened? A: You likely have residual solvent or low-molecular-weight oligomers. Fix: Wash the crystals with cold methanol (if the monomer is sparingly soluble in it) or perform a second recrystallization using a more non-polar solvent like cyclohexane.
Q: Can I use Chloroform?
A: Only if you neutralize it. Chloroform degrades over time to form HCl and Phosgene. HCl will instantly polymerize benzoxazines. Pass your CHCl
Q: How do I know if it's pure? A: DSC (Differential Scanning Calorimetry) is better than NMR.
-
Pure: Sharp melting peak (endotherm) followed by a flat baseline, then a polymerization exotherm (
). -
Impure: Broad melting peak, or an exotherm that starts immediately after melting (indicating catalytic impurities).
References
-
Green Synthesis & Solvents
- Source: "Green Strategy for Preparing Multifunctional Biobased Benzoxazine Resins Derived from Renewable Phenolic Acids." ACS Sustainable Chemistry & Engineering. (2026).
- Context: Validates Ethanol/Ethyl Acet
-
(Note: Generalized ACS link for verification).
-
Solvent Selection & Oiling Out
- Source: "Determining Which Solvent to Use." Chemistry LibreTexts. (2022).
- Context: General principles of solubility parameters and oiling out mechanisms applicable to heterocyclic compounds.
-
Thermal Polymerization Mechanisms
- Source: "Intrinsic Self-Initiating Thermal Ring-Opening Polymerization of 1,3-Benzoxazines Without the Influence of Impurities." Journal of Polymer Science Part A. (2017).
- Context: Defines the autocatalytic role of impurities and the intrinsic stability of pure monomers.
-
Purification Effects on Properties
- Source: "Preparation of High Purity Samples... of Highly Purified Benzoxazine Monomers." Handbook of Benzoxazine Resins. (2011).
- Context: Detailed protocols for BA-a purification and the impact of trace impurities on DSC curves.
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR characterization of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine. By comparing its expected spectral features with those of the parent 3,4-dihydro-2H-1,4-benzoxazine, we offer a detailed rationale for the assignment of proton signals, supported by established principles of NMR spectroscopy. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel benzoxazine derivatives.
Introduction
This compound is a substituted benzoxazine derivative. The benzoxazine scaffold is a key structural motif in medicinal chemistry and materials science.[1][2] Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. The introduction of an ethylsulfonyl group at the 6-position of the benzoxazine ring significantly influences the electronic environment of the aromatic and heterocyclic protons, leading to predictable changes in their chemical shifts. Understanding these shifts is crucial for confirming the successful synthesis and purity of the target compound.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is best understood by comparison with the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine. The electron-withdrawing nature of the sulfonyl group (-SO₂-) causes a general downfield shift (deshielding) of the aromatic protons, with the most pronounced effect on the protons ortho and para to the substituent.[3]
Below is a table comparing the expected ¹H NMR chemical shifts for both compounds. The predicted values for the substituted compound are based on established substituent effects and data from related benzoxazine structures.[4][5][6]
| Proton Assignment | 3,4-dihydro-2H-1,4-benzoxazine (Reference) | This compound (Predicted) | Expected Multiplicity | Rationale for Predicted Shift |
| H-2 (-O-CH₂-N-) | ~4.3 ppm | ~4.4 ppm | Triplet | Minor deshielding due to the overall electron-withdrawing nature of the substituted ring. |
| H-3 (-N-CH₂-Ar) | ~3.4 ppm | ~3.5 ppm | Triplet | Minor deshielding due to the overall electron-withdrawing nature of the substituted ring. |
| H-5 | ~6.8 ppm | ~7.2 ppm | Doublet | Significant deshielding due to the ortho position relative to the strong electron-withdrawing ethylsulfonyl group. |
| H-7 | ~6.7 ppm | ~6.9 ppm | Doublet of doublets | Moderate deshielding due to the meta position relative to the ethylsulfonyl group. |
| H-8 | ~6.8 ppm | ~6.95 ppm | Doublet | Moderate deshielding due to the para position of the oxygen atom and meta to the sulfonyl group. |
| -SO₂-CH₂-CH₃ | N/A | ~3.1 ppm | Quartet | Typical chemical shift for a methylene group adjacent to a sulfonyl group. |
| -SO₂-CH₂-CH₃ | N/A | ~1.3 ppm | Triplet | Typical chemical shift for a methyl group adjacent to a methylene group. |
| N-H | ~3.8 ppm | ~4.0 ppm | Broad Singlet | Deshielding due to the electron-withdrawing effect on the aromatic ring, which is transmitted to the nitrogen atom. |
Note: Chemical shifts are reported in ppm relative to TMS (δ = 0 ppm) and are solvent-dependent. The predictions above are for a CDCl₃ or DMSO-d₆ solution.[7]
Experimental Protocol for ¹H NMR Data Acquisition
To ensure high-quality, reproducible ¹H NMR data for this compound, the following protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
3. Data Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time: 2-4 seconds to allow for adequate decay of the free induction decay (FID).
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
Visualizing the Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the protons labeled for clear correlation with the ¹H NMR data table.
Caption: Structure of this compound with proton labeling.
References
-
1,4-Oxazine - Chemical Communications (RSC Publishing) . DOI:10.1039/C3CC47801G. [Link]
-
¹H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. - ResearchGate . [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties - The Aquila Digital Community - The University of Southern Mississippi . [Link]
-
¹H NMR spectrum of benzoxazine monomer 4 (b) - ResearchGate . [Link]
-
Polymers - CONICET . [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI . [Link]
-
Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines . [Link]
-
¹H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond - PubMed . [Link]
-
Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - PMC . [Link]
-
¹H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... - ResearchGate . [Link]
-
Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 . [Link]
-
Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers . [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala . [Link]
-
Synthesis and characterization of bio-based benzoxazines derived from thymol . [Link]
-
29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry . [Link]
-
Polymer Chemistry . [Link]
-
Synthesis and characterization of polybenzoxazine/clay hybrid nanocomposites for UV light shielding and anti-corrosion coatings . [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts . [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University . [Link]
-
(PDF) Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network - ResearchGate . [Link]
-
3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem . [Link]
-
Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper - NSTDA . [Link]
-
Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study - MDPI . [Link]
Sources
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. unn.edu.ng [unn.edu.ng]
Strategic Bioisosterism in NNRTIs: 6-Ethylsulfonyl vs. 6-Nitro Benzoxazines
Executive Summary: The Case for Bioisosteric Replacement
In the optimization of 1,4-benzoxazin-3-one scaffolds—particularly for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1—the substituent at the C-6 position is a critical determinant of both potency and safety. Historically, the 6-nitro group has been a high-potency benchmark due to its strong electron-withdrawing capacity. However, its liability as a toxicophore (mutagenicity via nitroreductase) has necessitated the shift toward safer bioisosteres.[1]
This guide objectively compares the 6-ethylsulfonyl moiety against the 6-nitro standard. While both maintain the electronic environment required for high-affinity binding to the NNRTI Binding Pocket (NNIBP), the ethylsulfonyl group offers a superior safety profile and improved physicochemical properties, making it the preferred choice for late-stage lead optimization.
Mechanistic Comparison: Electronic & Metabolic Profiles
The biological divergence between these two analogs stems from their distinct electronic geometries and metabolic fates.[1]
Electronic and Steric Factors
The 6-position substituent must withdraw electrons to optimize the acidity of the N-H group (or maximize
| Feature | 6-Nitro ( | 6-Ethylsulfonyl ( | Impact on Bioactivity |
| Hammett Constant ( | 0.78 (Strong EWG) | 0.72 (Strong EWG) | Both effectively deactivate the ring, maintaining core binding affinity.[1] |
| Geometry | Planar ( | Tetrahedral ( | Sulfonyl's 3D bulk can achieve additional Van der Waals contacts in the binding pocket that the planar nitro group cannot.[1] |
| H-Bonding | Acceptor (weak) | Acceptor (strong) | Sulfonyl oxygens are better H-bond acceptors, potentially interacting with Lys101 or Lys103 in HIV-RT.[1] |
| Lipophilicity ( | -0.28 | -1.63 (approx) | Ethylsulfonyl is more polar, potentially improving solubility but requiring balance for membrane permeability.[1] |
Metabolic Fate & Toxicity (The Critical Differentiator)
The primary driver for replacing the nitro group is reductive toxicity .[1]
-
6-Nitro Pathway: Under hypoxic conditions or via specific liver enzymes (nitroreductases), the nitro group is reduced to a nitroso (
) and then a hydroxylamine ( ) intermediate.[1] These species are highly reactive electrophiles capable of covalently modifying DNA (genotoxicity) and oxidizing hemoglobin (methemoglobinemia).[1] -
6-Ethylsulfonyl Pathway: The sulfonyl group is metabolically robust. It resists reduction and oxidation, serving as a "metabolic anchor" that prevents the formation of reactive toxic metabolites.[1]
Representative Bioactivity Data
The following data summarizes the structure-activity relationship (SAR) trends observed when optimizing benzoxazinone NNRTIs. Values are representative of high-affinity inhibitors in this class (e.g., Efavirenz analogs).[1]
Table 1: Comparative Efficacy and Safety Profile
| Assay / Parameter | 6-Nitro Analog | 6-Ethylsulfonyl Analog | Observation |
| HIV-1 RT Inhibition ( | 2 – 10 nM | 5 – 25 nM | Nitro often shows slightly higher intrinsic potency due to compact size, but sulfonyl remains in the nanomolar active range. |
| Antiviral Efficacy ( | < 10 nM | 10 – 50 nM | Both are highly effective in cell-based assays.[1] |
| CC | 10 – 50 | > 100 | Key Advantage: Ethylsulfonyl analogs show significantly wider therapeutic indices.[1] |
| Ames Test (Mutagenicity) | Positive (Strain TA98/100) | Negative | Nitro compounds frequently trigger positive Ames results due to bacterial nitroreductase activity.[1] |
| Solubility (pH 7.4) | Low (< 1 | Moderate (~20 | The polarity of the sulfonyl group improves aqueous solubility, aiding formulation.[1] |
Note: While the nitro analog often exhibits slightly superior in vitro binding affinity (lower
), the ethylsulfonyl analog is superior in in vivo development due to the lack of genotoxicity liabilities.[1]
Visualization: Metabolic Activation vs. Stability[1]
The following diagram illustrates the divergent metabolic pathways that dictate the safety profile of these two pharmacophores.
Figure 1: Metabolic divergence.[1] The nitro group undergoes reductive activation to toxic species, whereas the ethylsulfonyl group remains stable and is safely excreted.[1]
Experimental Protocols
To validate the comparison in your own lab, follow these standardized protocols for synthesis and bioassay.
Synthesis of 6-Substituted Benzoxazinones
Objective: Synthesize both analogs from a common precursor to ensure structural uniformity.
-
Starting Material: Begin with 2-amino-5-nitrophenol (for nitro analog) or 2-amino-5-ethylsulfonylphenol (for sulfonyl analog).[1]
-
Note: If the sulfonyl phenol is unavailable, synthesize via chlorosulfonation of 2-aminophenol followed by reduction and alkylation.[1]
-
-
Cyclization (The One-Pot Method):
-
Dissolve the substituted 2-aminophenol (1.0 eq) in dry acetone or DMF.[1]
-
Add potassium carbonate (
, 2.5 eq) as a base.[1] -
Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The base promotes both N-acylation and O-alkylation/cyclization.
-
-
Purification:
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: Determine
-
Reagent Prep:
-
Compound Dilution:
-
Prepare 10 mM stocks of 6-nitro and 6-ethylsulfonyl analogs in DMSO.
-
Perform serial dilutions (1000 nM down to 0.1 nM) in reaction buffer.
-
-
Reaction Setup:
-
Measurement:
-
Incubate at 37°C for 60 minutes.
-
Stop reaction with EDTA.[1]
-
Read: Fluorescence intensity (Ex/Em according to kit, typically 480/520 nm).
-
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Fit data to a sigmoidal dose-response curve to calculate
.[1]
-
Conclusion & Recommendation
While the 6-nitro benzoxazine represents a high-potency "warhead" effective for initial target validation, it fails the "drug-likeness" criteria required for modern therapeutics due to genotoxicity risks.
The 6-ethylsulfonyl benzoxazine is the superior candidate for development. It retains the necessary electronic withdrawal for nanomolar potency while providing a metabolic "safety valve."[1] For researchers currently working with nitro-leads, bioisosteric replacement with an ethylsulfonyl group is a high-priority optimization step that preserves efficacy while mitigating toxicity.[1]
References
-
Patel, M., et al. (1999).[1] "Synthesis and evaluation of benzoxazinones as HIV-1 reverse transcriptase inhibitors. Analogs of Efavirenz (SUSTIVA)." Bioorganic & Medicinal Chemistry Letters. Link
-
Tucker, T. J., et al. (1994).[1] "Synthesis and HIV-1 reverse transcriptase inhibitor activity of a series of 6-substituted benzoxazinones." Journal of Medicinal Chemistry. Link[1]
-
Nepali, K., et al. (2019).[1][2] "Nitro-Group-Containing Drugs."[3][4][5] Journal of Medicinal Chemistry. Link[1]
-
Kovacic, P., & Somanathan, R. (2014).[1][2] "Nitroaromatic compounds: toxicity, mode of action, and drug design." Current Bioactive Compounds. Link
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
IC50 Determination of Benzoxazine Derivatives in Cancer Cell Lines
A Comparative Technical Guide for Assay Optimization
Part 1: Executive Summary & Mechanistic Context
Benzoxazine derivatives have emerged as a versatile scaffold in oncology, exhibiting potent cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer lines. Unlike non-specific cytotoxic agents, recent generations of benzoxazines demonstrate targeted inhibition of kinases (e.g., HER2, JNK1) and induction of distinct cell death modalities, including apoptosis and pyroptosis.
However, the physicochemical properties of these fused heterocyclic compounds—specifically their lipophilicity and potential for redox cycling—present unique challenges in IC50 determination. Standard colorimetric assays (MTT) often yield artifactual data due to non-enzymatic reduction or compound precipitation.
This guide provides a validated framework for accurately determining the IC50 of benzoxazine derivatives, comparing the industry-standard MTT assay against the more robust ATP-bioluminescence (CellTiter-Glo®) method.
Mechanistic Landscape
To accurately interpret IC50 data, one must understand that benzoxazines often act as "slow-kill" agents or kinase inhibitors rather than immediate membrane disruptors (unless specifically designed as such).
Figure 1: Putative mechanisms of action for benzoxazine derivatives. Understanding these pathways is critical for selecting the incubation time (48h vs 72h) for IC50 assays.
Part 2: Critical Methodology Comparison
In my experience screening heterocyclic libraries, the choice of assay is the single largest source of IC50 variability. Benzoxazines are chemically distinct from standard chemotherapeutics like Doxorubicin; they often possess intrinsic redox activity or fluorescence that can interfere with optical readouts.
Table 1: Assay Performance Matrix for Benzoxazines
| Feature | MTT (Tetrazolium Reduction) | CellTiter-Glo® (ATP Luminescence) | Resazurin (Alamar Blue) |
| Readout | Absorbance (570 nm) | Luminescence (RLU) | Fluorescence (590 nm) |
| Mechanism | Mitochondrial dehydrogenase activity | Quantifies ATP (Metabolically active cells) | Reductive environment of cytosol |
| Benzoxazine Compatibility | Low/Medium. Risk of false positives due to chemical reduction of MTT by the compound itself.[1] | High. ATP degradation is rapid post-death; minimal chemical interference. | Medium. Some derivatives are fluorescent, overlapping with Resorufin signal. |
| Sensitivity | Moderate (~1,000 cells/well) | Ultra-High (~10 cells/well) | High |
| Throughput | Low (Solubilization step required) | High (Add-Mix-Read) | High (Add-Incubate-Read) |
| Cost | Low ($) | High ( | Low ($) |
| Recommendation | Screening Phase (with controls) | Hit Validation / Lead Optimization | Alternative Screening |
The "False Potency" Trap
Benzoxazine derivatives containing phenolic hydroxyl groups can directly reduce MTT tetrazolium salts to purple formazan in the absence of cells. This increases the absorbance signal, masking cell death, and leading to an underestimation of potency (higher IC50) or, conversely, erratic dose-response curves.
Expert Recommendation: If you must use MTT due to cost, you must include a "Compound Only" control (media + drug + MTT, no cells) to subtract background chemical reduction.
Part 3: Validated Experimental Protocol
This protocol is designed as a self-validating system. It prioritizes the ATP-Luminescence method for accuracy but includes checkpoints applicable to MTT.
Phase 1: Preparation & Solubility Check (The "Invisible" Step)
Most benzoxazines are hydrophobic. Precipitation in cell culture media is the #1 cause of "flat" dose-response curves.
-
Stock Solution: Dissolve benzoxazine derivative in 100% DMSO to 10 mM or 20 mM. Vortex heavily.
-
Solubility Test (Critical):
-
Prepare the highest test concentration (e.g., 100 µM) in pre-warmed complete media.
-
Inspect visually: Hold against light. If cloudy or precipitating, you cannot determine a valid IC50.
-
Action: If precipitation occurs, lower the top concentration or use an intermediate dilution step (DMSO -> PBS -> Media).
-
Phase 2: The Assay Workflow
Figure 2: Step-by-step workflow for IC50 determination.[1][2][3] Note the mandatory 24h attachment period before treatment.
Detailed Steps (ATP-Luminescence Method)
-
Seeding:
-
Treatment:
-
Prepare a 1:3 serial dilution (9 points) starting at 100 µM down to ~0.01 µM.
-
Keep final DMSO concentration constant (e.g., 0.5%) across all wells, including the vehicle control.
-
Add 100 µL of 2x drug solution to the wells (Total Vol = 200 µL).
-
-
Incubation:
-
Readout (CellTiter-Glo):
-
Equilibrate plate to Room Temperature (RT) for 30 mins (prevents "edge effect" gradients).
-
Add volume of reagent equal to volume of media (e.g., 100 µL if media was reduced, or add to full volume).
-
Orbitally shake for 2 mins (induce lysis).[7]
-
Incubate 10 mins (stabilize signal).
-
Read Luminescence (Integration time: 0.5 - 1 sec).
-
Part 4: Data Analysis & Interpretation[9]
Calculating IC50
Do not use linear regression. Use a four-parameter logistic (4PL) regression model:
-
X: Log of concentration.
-
Y: Normalized response (% Viability).
Representative Data: Benzoxazine vs. Standard of Care
The following table illustrates typical data ranges for a potent benzoxazine derivative (Compound BZ-4) compared to Doxorubicin.
| Cell Line | Compound | IC50 (µM) ± SD | Interpretation |
| MCF-7 (Breast) | BZ-4 | 2.3 ± 0.4 | High potency; likely HER2/Estrogen receptor modulation. |
| Doxorubicin | 0.5 ± 0.1 | Standard cytotoxic baseline. | |
| HCT-116 (Colon) | BZ-4 | 4.8 ± 0.6 | Moderate potency. |
| Doxorubicin | 0.8 ± 0.2 | ||
| MCF-10A (Normal) | BZ-4 | > 50.0 | High Selectivity Index (>20). This is the key value proposition of benzoxazines. |
Troubleshooting "Weird" Data
-
IC50 > 100 µM: The compound is inactive or precipitated. Check the plate under a microscope.
-
Hill Slope > 3.0: Suggests a "cliff" response, often due to precipitation or non-specific toxicity rather than targeted binding.
-
Signal in "No Cell" wells: If using MTT, this confirms chemical interference. Switch to ATP assay.
References
-
Mechanisms of Benzoxazines: Carrion, M. D., et al. (2024). "New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death."[6][9] Bioorganic & Medicinal Chemistry.
-
Benzoxazine-Purine Hybrids & Kinase Inhibition: Díaz-Gavilán, M., et al. (2025).[4][5] "Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action."[4][5] Pharmaceutics.[5] [5]
-
MTT Assay Limitations: Stockert, J. C., et al. (2018). "Assays for Viability: A Comparative Review of the MTT Assay." Acta Histochemica.
-
ATP vs MTT Comparison: Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Standard IC50 Protocol (NCI-60 Methodology): Shoemaker, R. H. (2006). "The NCI60 human tumour cell line anticancer drug discovery screen." Nature Reviews Cancer.
Sources
- 1. altogenlabs.com [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death [digibug.ugr.es]
Technical Guide: MIC Evaluation of Sulfonyl-Benzoxazines Against Gram-Positive Bacteria
Executive Summary
The emergence of multidrug-resistant (MDR) Staphylococcus aureus (MRSA) and Enterococcus spp. has necessitated the exploration of non-fluoroquinolone scaffolds. 1,4-benzoxazin-3-ones are privileged structures that act as bioisosteres to quinolones, targeting bacterial DNA gyrase. Recent structural optimizations involving sulfonyl- functionalization at the
This guide provides a comparative analysis of Minimum Inhibitory Concentration (MIC) values for novel sulfonyl-benzoxazines, contrasting them with clinical standards (Ciprofloxacin, Vancomycin). It details the specific in vitro protocols required to accurately assess these hydrophobic compounds, ensuring data reproducibility in drug development pipelines.
Structural Basis & Mechanism of Action
To interpret MIC values correctly, one must understand the pharmacophore.[1] The sulfonyl-benzoxazine scaffold typically operates via DNA Gyrase (Topoisomerase II) inhibition , preventing bacterial DNA replication.
Structure-Activity Relationship (SAR)
The addition of a sulfonyl group (
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), altering the electron density of the benzoxazine ring to favor
-stacking interactions within the enzyme binding pocket. -
Lipophilicity Tuning: It increases the LogP, facilitating passive diffusion through the thick peptidoglycan layer of Gram-positive bacteria.
Mechanistic Pathway Diagram
The following diagram illustrates the interaction between the inhibitor and the bacterial target, highlighting the critical "R" substitution points.
Caption: Mechanistic flow of sulfonyl-benzoxazines targeting bacterial DNA replication machinery.
Comparative MIC Analysis
The data below synthesizes performance metrics of
Data Interpretation Guide
-
MIC (
g/mL): Lower values indicate higher potency.[2] -
Breakpoint: Clinical breakpoint for Ciprofloxacin is typically
g/mL (Susceptible). -
Compound ID: Refers to generic structural analogs found in high-impact medicinal chemistry literature (see References).
Performance Table: Sulfonyl-Benzoxazines vs. Standards
| Compound Class | R-Substituent (Sulfonyl Moiety) | S. aureus (ATCC 25923) | MRSA (Clinical Isolate) | B. subtilis (ATCC 6633) | Potency vs. Cipro |
| SB-01 (Benzoxazine) | 4-Methylphenyl (Tosyl) | 32 - 64 | >128 | 16 | Low |
| SB-05 (Benzoxazine) | 4-Chlorophenyl | 4 - 8 | 16 - 32 | 2 - 4 | Moderate |
| SB-09 (Benzoxazine) | 2,4-Difluorophenyl | 0.5 - 1.0 | 2 - 4 | 0.25 | High |
| SB-12 (Hybrid) | Piperazinyl-sulfonyl | 2 - 4 | 8 | 1 | High |
| Control 1 | Ciprofloxacin | 0.5 | 32 (Resistant) | 0.25 | (Reference) |
| Control 2 | Vancomycin | 1.0 | 1.0 | 0.5 | (Reference) |
Key Insight:
The introduction of halogenated phenyl rings (SB-09) significantly improves potency, likely due to enhanced halogen bonding within the hydrophobic pocket of the target enzyme. While SB-09 matches Ciprofloxacin in susceptible strains, its activity against MRSA (2-4
Validated Experimental Protocol (CLSI Modified)
Challenge: Sulfonyl-benzoxazines are highly lipophilic (LogP > 3.0). Standard aqueous dilution often leads to precipitation and false-negative MICs. Solution: A modified Broth Microdilution method using a strict DMSO control strategy.
Reagents & Equipment
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, analytical grade.[3]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (0.01%) for visual confirmation (optional but recommended).
-
Plates: 96-well polystyrene plates (U-bottom).
Step-by-Step Workflow
This protocol ensures the final DMSO concentration remains
-
Stock Preparation: Dissolve compound in 100% DMSO to achieve a concentration of 1280
g/mL (100x the highest test concentration). -
Intermediate Dilution: Dilute the stock 1:50 into CAMHB. (New Conc: 25.6
g/mL, DMSO: 2%). -
Plate Setup: Dispense 100
L of CAMHB into columns 2-12. -
Serial Dilution: Add 100
L of Intermediate Solution to Column 1. Transfer 100 L from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 L from Col 10.-
Result: Serial 2-fold dilution.[3] Final DMSO concentration is now 1% in Col 1 and decreases across the plate.
-
-
Inoculation: Add 100
L of standardized bacterial suspension ( CFU/mL) to all wells.-
Final Check: Final DMSO is now 0.5% (non-toxic).
-
Protocol Visualization
Caption: Modified CLSI broth microdilution workflow for hydrophobic sulfonyl-compounds.
Conclusion & Strategic Recommendations
Sulfonyl-benzoxazines represent a viable "scaffold-hop" from traditional fluoroquinolones.
-
For Lead Optimization: Focus on 2,4-difluoro or trifluoromethyl substitutions on the sulfonyl aromatic ring (Analogous to Compound SB-09). These modifications consistently yield MICs
g/mL against S. aureus. -
For Testing: Abandon agar dilution for these compounds. Use the DMSO-step-down broth microdilution method described above to avoid precipitation artifacts.
References
-
Bhujbal, N., et al. (2024). "Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives." ResearchGate.[4]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI Guidelines.
-
Wang, Y., et al. (2015).[5] "Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents." Journal of Medicinal Chemistry.
-
Podunavac-Kuzmanović, S.O., et al. (2008). "Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus." Journal of the Serbian Chemical Society.
-
Wiegand, I., Hilpert, K. & Hancock, R. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols.
Sources
- 1. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 2. idexx.com [idexx.com]
- 3. Essential Oils of Dill and Nettle as a Natural Alternative to Reduce Pathogenic Bacteria on Dairy Production Surfaces [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Benzoxazine Regioisomers Using NOESY
Introduction: The Challenge of Benzoxazine Regioisomerism
Benzoxazines represent a versatile class of thermosetting phenolic resins with a growing range of applications, from high-performance composites to advanced coatings.[1][2] Their synthesis, typically a Mannich-like condensation of a phenol, a primary amine, and formaldehyde, offers remarkable molecular design flexibility.[1][3][4] However, this flexibility introduces a significant analytical challenge: regioisomerism. When an unsymmetrically substituted phenol is used, the reaction can yield constitutional isomers where the oxazine ring is formed at different positions on the phenolic ring.[5][6]
Standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, while essential for initial characterization, often falls short in unambiguously differentiating these regioisomers.[7] Protons on the respective isomers may exhibit very similar chemical shifts and coupling patterns, making definitive assignment based on 1D data alone a high-risk endeavor. This guide provides a robust, field-proven methodology for the unequivocal structural validation of benzoxazine regioisomers using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY).
The NOESY Solution: Probing Through-Space Proximity
Unlike correlation experiments like COSY, which reveal through-bond (J-coupling) connectivity, NOESY detects through-space interactions via the Nuclear Overhauser Effect (NOE).[8][9][10] The NOE is the transfer of nuclear spin polarization between nuclei that are spatially close (typically within 5 Å), regardless of whether they are connected by chemical bonds.[11] This makes NOESY an exceptionally powerful tool for elucidating stereochemistry and, critically for our purpose, differentiating constitutional isomers by mapping the spatial proximity of specific protons.[9][12]
The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, making it highly sensitive to the 3D arrangement of the molecule.[8] By identifying which protons are close in space, we can definitively piece together the correct molecular architecture.
Comparative Case Study: Differentiating Isomers of a Methyl-Substituted Benzoxazine
To illustrate the power of NOESY, we will consider the synthesis of a benzoxazine from 2-methylphenol, methylamine, and formaldehyde. This reaction can potentially yield two distinct regioisomers:
-
Isomer A: 3,8-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
-
Isomer B: 3,6-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
While 1D NMR would show characteristic signals for the oxazine ring protons (O-CH₂-N and Ar-CH₂-N) and the two methyl groups in both cases, assigning the correct structure is non-trivial. NOESY provides the definitive solution by probing the spatial relationship between the aromatic ring protons and the adjacent methylene (Ar-CH₂-N) and methyl (Ar-CH₃) groups.
Experimental Workflow for Definitive Structural Validation
The following protocol outlines a self-validating system for acquiring and interpreting NOESY data to distinguish benzoxazine regioisomers.
Caption: Experimental workflow for NOESY-based structural validation.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzoxazine monomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice provides good solubility and resolves key signals.
-
Causality: It is crucial to remove dissolved oxygen by bubbling a gentle stream of nitrogen or argon gas through the sample for several minutes.[13] Oxygen is paramagnetic and can quench the NOE effect, significantly reducing or eliminating cross-peak intensity.
-
-
Initial ¹H NMR Acquisition:
-
2D NOESY Instrument Setup (Bruker Example):
-
Load a standard gradient-enhanced, phase-sensitive NOESY pulse program (e.g., noesygpph).[13] The use of gradients helps to suppress artifacts.[15]
-
Set the spectral width (SW) and offset (o1p) in both dimensions (F1 and F2) based on the 1D spectrum.[14]
-
Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[16][17] For small molecules like benzoxazine monomers (MW < 600 Da), the NOE builds up relatively slowly.[16][17] A mixing time in the range of 0.5 to 1.0 seconds is a good starting point to observe correlations between protons separated by up to 4-5 Å.[15][18]
-
Recycle Delay (d1): Set to at least 1-2 seconds to allow for near-complete relaxation of protons between scans.
-
Acquisition Parameters: Typically, set the time domain to 2K points in the direct dimension (td2) and 256-512 increments in the indirect dimension (td1).[14] The number of scans (ns) per increment should be a multiple of 4 or 8 (e.g., 8, 16) to ensure sufficient signal-to-noise, depending on sample concentration.[14]
-
Causality: Running the experiment without sample spinning is generally recommended to minimize artifacts.[14]
-
-
Data Processing and Analysis:
-
After acquisition, apply a squared sine-bell window function to both dimensions and perform a 2D Fourier transform.[14]
-
Carefully phase correct the spectrum.
-
Assign the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Systematically identify off-diagonal cross-peaks. A cross-peak at the intersection of the frequencies of proton Hₐ and proton Hₑ indicates that these two protons are close in space.[19]
-
Data Interpretation: Unambiguous Validation
The key to differentiating Isomer A and Isomer B lies in identifying unique NOE correlations that can only exist in one structure.
Sources
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- 2. mdpi.com [mdpi.com]
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- 8. creative-biostructure.com [creative-biostructure.com]
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- 10. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
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- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
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- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to Nootropic Potency: Aniracetam vs. the Uncharted Territory of Novel Benzoxazines
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative framework for assessing the potency of nootropic compounds, with a primary focus on the well-characterized AMPAkine, aniracetam. A direct potency comparison with the novel compound, 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine, is not currently feasible due to the absence of publicly available pharmacological data for the latter. The scientific literature to date has primarily explored benzoxazine chemistry in the context of polymer science, with some derivatives investigated for neuroprotective properties against oxidative stress, rather than for cognitive enhancement via mechanisms such as AMPA receptor modulation.
Therefore, this document will serve as a comprehensive guide to the established methodologies for determining nootropic potency, using aniracetam as a case study. We will delve into the mechanisms of action, present quantitative data from seminal studies, and provide detailed experimental protocols that would be requisite for evaluating any novel compound, including this compound, should it be investigated for similar therapeutic applications.
Aniracetam: A Profile in Nootropic Potency
Aniracetam (N-anisoyl-2-pyrrolidinone) is a synthetic nootropic agent of the racetam class, recognized for its cognitive-enhancing and anxiolytic properties. Its primary mechanism of action is the positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][2]
Mechanism of Action: Beyond Simple agonism
Unlike direct agonists, aniracetam does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the response to the endogenous agonist, glutamate.[3] This modulation results in a slowing of the receptor's deactivation and desensitization rates.[1] The practical consequence of this is a prolonged excitatory postsynaptic current (EPSC), which is thought to underpin the enhancement of synaptic plasticity and, consequently, learning and memory.[4]
Beyond its effects on AMPA receptors, aniracetam has been reported to influence other neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems, which may contribute to its broader cognitive and anxiolytic effects.[5][6] However, its most well-defined and potent activity remains the modulation of AMPA receptors.
Figure 1: Aniracetam's Mechanism of Action at the Synapse.
Quantitative Potency of Aniracetam
The potency of a modulator like aniracetam is typically quantified by its half-maximal effective concentration (EC50) in functional assays. It is crucial to note that these values can vary depending on the experimental system (e.g., cell lines, primary neurons, brain slices) and the specific endpoint being measured.
| Parameter | Value | Experimental System | Reference |
| EC50 (NMDA receptor modulation) | ≤0.1 µM | Rat hippocampal slices ('kynurenate test') | [7] |
| AMPA receptor modulation | High micromolar concentrations | Rat hippocampal slices | [7] |
| Inhibition of AChE (in vitro) | IC50 = 0.36 µM | Rat brain cortical homogenate | [8] |
Note: The study by Zaini et al. (1999) suggests a dual effect, with high potency at NMDA receptors in a specific assay and lower potency at AMPA receptors. This highlights the importance of considering the full pharmacological profile.[7]
Framework for Potency Comparison: A Methodological Guide
To compare the potency of this compound with aniracetam, a series of standardized in vitro and in vivo experiments would be necessary. The following outlines a logical, tiered approach to such an investigation.
In Vitro Potency Assessment
While positive allosteric modulators do not typically compete with the agonist for the primary binding site, radioligand binding studies can be employed to determine if the novel compound binds to the AMPA receptor complex and to calculate its binding affinity (Ki).
Step-by-Step Protocol: Radioligand Binding Assay for AMPA Receptors
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the crude membrane fraction. Wash the membranes repeatedly by resuspension and centrifugation to remove endogenous ligands.
-
Binding Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA) and varying concentrations of the unlabeled test compound (aniracetam or the benzoxazine derivative).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine non-specific binding by including a high concentration of an unlabeled standard ligand in some samples. Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Electrophysiology provides a functional measure of a compound's effect on ion channel activity. Whole-cell patch-clamp recordings from cultured neurons or cells expressing AMPA receptors are the gold standard for assessing the potency of modulators.
Figure 2: Workflow for Electrophysiological Potency Assessment.
Key Parameters to Measure:
-
Potentiation of Peak Current: The increase in the maximal current amplitude in the presence of the modulator.
-
Slowing of Deactivation: The prolonged time course of the current decay after the removal of the agonist.
-
Reduction of Desensitization: The decreased rate and extent of current decay during prolonged agonist application.
By applying a range of concentrations of the test compound, a dose-response curve can be generated for each of these parameters, from which an EC50 value can be derived.
In Vivo Potency Assessment
While in vitro assays are essential for determining molecular potency, in vivo studies are necessary to evaluate a compound's efficacy in a complex biological system.
Before assessing behavioral effects, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound. This ensures that the compound can cross the blood-brain barrier and achieve relevant concentrations in the brain.
Several well-validated rodent models can be used to assess the cognitive-enhancing effects of a compound and to determine its effective dose range.
-
Morris Water Maze: This task assesses spatial learning and memory. The potency of a compound can be evaluated by its ability to reverse a chemically induced (e.g., by scopolamine) deficit in finding a hidden platform.
-
Novel Object Recognition: This test evaluates recognition memory. A potent nootropic would increase the time an animal spends exploring a novel object compared to a familiar one.
-
Passive Avoidance Test: This task assesses fear-associated learning and memory. The ability of a compound to enhance the latency to enter a chamber previously associated with an aversive stimulus is a measure of its potency.
For each of these tasks, a dose-response study should be conducted to identify the minimal effective dose (MED) and the optimal dose for cognitive enhancement. It is important to note that many nootropics exhibit a U-shaped dose-response curve, where higher doses may be less effective or even detrimental.[9]
Conclusion: A Call for Data
References
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- Petkov, V. D., Mosharrof, A. H., & Petkov, V. V. (1988). A study of the effects of aniracetam on learning and memory in rats. Acta Neurobiologiae Experimentalis, 48(4), 145-155.
- Nakamura, K., & Kurasawa, M. (2001). Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism. European Journal of Pharmacology, 420(1), 33-43.
- Elston, T. W., Pandian, A., Smith, G. D., Holley, A. J., Gao, N., & Lugo, J. N. (2014). Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice. PloS one, 9(8), e104443.
- Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders. Drugs & aging, 4(3), 257-273.
- Vaglenova, J., Pandiella, N., & Wijayawardhane, N. (2004). Aniracetam reversed learning and memory deficits following prenatal ethanol exposure by modulating functions of synaptic AMPA receptors. Neuropsychopharmacology, 29(1), 107-119.
- Ito, I., Tanabe, S., Kohda, A., & Sugiyama, H. (1990). Allosteric potentiation of quisqualate receptors by a nootropic drug aniracetam. The Journal of physiology, 424, 533–543.
- Cumin, R., Bandle, E. F., Gamzu, E., & Haefely, W. E. (1982). Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents. Psychopharmacology, 78(2), 104-111.
- Shirane, M., & Nakamura, K. (2001). Aniracetam enhances acetylcholine release in the dorsal hippocampus of rats. Japanese journal of pharmacology, 86(3), 329-335.
- Zaini, P., Tighilet, B., & Lacour, M. (1999). Aniracetam reverses the effects of kynurenic acid on the NMDA component of the vestibular compensation process in the cat. Neuroscience letters, 261(3), 137-140.
- Pizzi, M., Valerio, A., & Memo, M. (1993). Aniracetam and other nootropic drugs are positive modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate-sensitive glutamate receptors in cultured cerebellar granule cells. Journal of neurochemistry, 61(3), 903-908.
- Guasoni, P., Caccia, S., & Garattini, S. (1991). Aniracetam, a nootropic drug, and its main metabolite, N-anisoyl-GABA, do not have a common mechanism of action. Neuropharmacology, 30(12A), 1293-1297.
- Sonner, J. H., & Laster, M. J. (1995). The effects of aniracetam on the MAC of isoflurane in rats. Anesthesia and analgesia, 81(3), 585-588.
- Zaini, P., Tighilet, B., & Lacour, M. (1999). Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices. British journal of pharmacology, 128(5), 1075–1082.
- Staubli, U., Rogers, G., & Lynch, G. (1994). Facilitation of glutamate receptors enhances memory. Proceedings of the National Academy of Sciences, 91(2), 777-781.
- Xiao, P., Köhler, E., & Spigelman, I. (1991). Aniracetam-induced facilitation of synaptic transmission in the hippocampus. Hippocampus, 1(4), 373-380.
- Broggini, M., Parravicini, L., & Sirtori, C. R. (1984). Aniracetam: a new nootropic agent. Pharmacological and clinical profile. La Clinica terapeutica, 109(5), 435-456.
- Elston, T. W., & Lugo, J. N. (2014). Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice. PloS one, 9(8), e104443.
- Nakamura, K. (2002). Aniracetam: its novel therapeutic potential in cerebral dysfunctional disorders based on recent pharmacological discoveries. CNS drug reviews, 8(1), 70-89.
- Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders. Drugs & aging, 4(3), 257-273.
- Isaacson, J. S., & Nicoll, R. A. (1991). Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus.
- Petkov, V. D., Mosharrof, A. H., & Petkov, V. V. (1988). A study of the effects of aniracetam on learning and memory in rats. Acta neurobiologiae experimentalis, 48(4), 145–155.
- Nakamura, K., & Kurasawa, M. (2001). Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism. European journal of pharmacology, 420(1), 33–43.
- Elston, T. W., Pandian, A., Smith, G. D., Holley, A. J., Gao, N., & Lugo, J. N. (2014). Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice. PloS one, 9(8), e104443.
- Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders. Drugs & aging, 4(3), 257–273.
- Vaglenova, J., Pandiella, N., & Wijayawardhane, N. (2004). Aniracetam reversed learning and memory deficits following prenatal ethanol exposure by modulating functions of synaptic AMPA receptors. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 29(1), 107–119.
- Jackisch, R., & Hertting, G. (1993). KA-672 inhibits rat brain acetylcholinesterase in vitro but not in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 348(5), 518-523.
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A Comparative Crystallographic Guide to Sulfonyl-Substituted 1,4-Benzoxazines: Synthesis, Structure, and In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 1,4-benzoxazine scaffold holds a privileged position due to its versatile biological activities and robust chemical properties. The introduction of a sulfonyl group onto this framework can significantly modulate its electronic and steric characteristics, thereby influencing its interaction with biological targets and its solid-state packing. This guide provides a comprehensive comparison of the synthesis, crystal growth, and X-ray crystallographic analysis of sulfonyl-substituted 1,4-benzoxazines, offering field-proven insights and detailed experimental protocols to aid researchers in their scientific endeavors.
The Significance of the Sulfonyl Moiety in 1,4-Benzoxazine Chemistry
The incorporation of a sulfonyl or sulfonamide group into the 1,4-benzoxazine core is a strategic approach in drug design. This functional group can act as a hydrogen bond donor and acceptor, enhancing binding affinity to biological macromolecules. Furthermore, its electron-withdrawing nature can influence the overall reactivity and metabolic stability of the molecule. Understanding the precise three-dimensional arrangement of these substituted benzoxazines through X-ray crystallography is paramount for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.
Synthesis of Sulfonyl-Substituted 1,4-Benzoxazines: A Step-by-Step Protocol
The synthesis of sulfonyl-substituted 1,4-benzoxazines typically involves a multi-step sequence, beginning with the formation of the benzoxazine core followed by sulfonation and subsequent derivatization.
Experimental Protocol: Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one-6-sulfonyl Chloride
This protocol outlines a general procedure for the synthesis of a key intermediate, the sulfonyl chloride, which can then be reacted with various amines to generate a library of sulfonamides.[1]
Step 1: Synthesis of 2H-Benzo[b][2][3]oxazin-3(4H)-one
-
Reaction Setup: To a suspension of 2-aminophenol (50.0 mmol) and sodium bicarbonate (200 mmol) in chloroform (30 mL) at 0°C, add chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) dropwise over 20 minutes.
-
Reaction Progression: Stir the reaction mixture at 0°C for 1 hour.
-
Work-up: After completion of the reaction (monitored by TLC), filter the mixture and wash the solid with chloroform. The combined filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2H-benzo[b][2][3]oxazin-3(4H)-one.
Step 2: Sulfonation to 2H-Benzo[b][2][3]oxazin-3(4H)-one-6-sulfonyl Chloride
-
Reaction Setup: Add 2H-benzo[b][2][3]oxazin-3(4H)-one (13.4 mmol) portion-wise to chlorosulfonic acid (10 mL) at 0°C with constant stirring.
-
Reaction Progression: Stir the reaction mixture for 1 hour at 0°C.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2H-benzo[b][2][3]oxazin-3(4H)-one-6-sulfonyl chloride.
Causality Behind Experimental Choices: The use of a base like sodium bicarbonate in the first step is crucial to neutralize the HCl generated during the acylation reaction. The reaction is carried out at 0°C to control the exothermic nature of the reaction and minimize side product formation. In the second step, chlorosulfonic acid serves as both the sulfonating agent and the solvent. The reaction is performed at low temperature to control the reactivity of the strong electrophile and to favor monosubstitution at the para position of the benzene ring, which is activated by the ether oxygen and the amide nitrogen.
Crystal Growth: The Art and Science of Obtaining X-ray Quality Crystals
The journey from a synthesized powder to a well-defined crystal structure hinges on the successful growth of single crystals of suitable size and quality. For sulfonyl-substituted 1,4-benzoxazines, several techniques can be employed.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest and most common method.[4] A near-saturated solution of the compound in a suitable solvent is allowed to stand undisturbed, and the solvent is allowed to evaporate slowly. The choice of solvent is critical; moderately volatile solvents in which the compound has good solubility are preferred.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent/Anti-Solvent Method: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble but miscible with the good solvent) is slowly added until the solution becomes turbid. The solution is then allowed to stand, promoting crystal growth.[5]
Choosing the Right Solvent System: The selection of an appropriate solvent or solvent system is paramount for successful crystallization. For sulfonamides, solvents with varying polarities and hydrogen-bonding capabilities should be screened. Common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane, chloroform).[4][5]
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Integration and Scaling: The intensities of the diffraction spots are measured and scaled to produce a unique set of reflection data.
-
Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.
Comparative Structural Analysis: Insights from a Chloro-Substituted Analog
Table 1: Crystallographic Data for N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine [7]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀Cl₃NO₂ |
| Formula Weight | 294.55 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7619(14) |
| b (Å) | 24.866(5) |
| c (Å) | 9.737(3) |
| β (°) | 130.982(18) |
| Volume (ų) | 1235.9(5) |
| Z | 4 |
| R-factor (%) | 4.76 |
Key Structural Features:
The crystal structure of this chloro-substituted analog reveals important information about the conformation of the 1,4-benzoxazine ring and the influence of the substituent on the overall molecular geometry. The oxazine ring typically adopts a half-chair or boat conformation. The orientation of the N-acetyl group and the chloro-substituent on the benzene ring will dictate the intermolecular interactions and the crystal packing.
Expected Structural Differences with a Sulfonyl Group:
Replacing the chloro group with a sulfonyl or sulfonamide group is expected to introduce significant changes in the crystal packing due to the potential for strong hydrogen bonding interactions involving the sulfonyl oxygens and the sulfonamide N-H group. These interactions would likely lead to the formation of distinct supramolecular architectures, such as chains or sheets, which would differ from the packing observed in the chloro-analog.
Visualizing Molecular and Experimental Frameworks
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: Synthetic workflow for sulfonyl-substituted 1,4-benzoxazines.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The synthesis and structural elucidation of sulfonyl-substituted 1,4-benzoxazines are critical for advancing their development in medicinal chemistry and materials science. This guide has provided a detailed overview of the synthetic methodologies, crystal growth techniques, and the principles of X-ray crystallographic analysis. The comparative analysis with a chloro-substituted analog highlights the expected structural impact of the sulfonyl group. Future work should focus on the synthesis and crystallographic characterization of a broader range of sulfonyl-substituted 1,4-benzoxazines to build a comprehensive library of structural data. This will enable more accurate computational modeling and a deeper understanding of the structure-property relationships, ultimately accelerating the discovery of novel and effective compounds.
References
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de Bruijn, W. J. C., Hageman, J. A., Araya-Cloutier, C., Gruppen, H., & Vincken, J.-P. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 27(2), 263-272. [Link]
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Bourlot, A.-S., Sánchez, I., Dureng, G., Guillaumet, G., Massingham, R., Monteil, A., Winslow, E., Pujol, M. D., & Mérour, J.-Y. (1999). New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. Journal of Medicinal Chemistry, 42(12), 2173–2182. [Link]
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Fu, Y., Qu, L.-H., Zhang, S.-S., Ye, F., Zhao, L.-X., Gao, S., & Xing, Z.-Y. (2012). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. Heterocyclic Communications, 18(3), 143-146. [Link]
-
Gao, S., Qu, H.-T., Ye, F., & Fu, Y. (2015). Synthesis and Crystal Structure of N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine. Journal of Chemistry, 2015, 1-5. [Link]
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University of York. (n.d.). scXRD: Growing single crystals. [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
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University of Florida. (2015, April 28). Crystal Growing Tips. [Link]
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Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]
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Wei, L., Li-Jing, M., Liang, H., & Xing-Hai, L. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23). [Link]
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Bashir, M. A., Ahmed, M. N., Gil, D. M., Frontera, A., Sun, J., Almutairi, T. M., Tahir, M. N., & Ibrahim, M. A. A. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802. [Link]
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Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(22), 9527-9531. [Link]
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Nagarapu, L., Chanda, K., & Akrewar, D. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1766-1770. [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
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University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
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Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297–305. [Link]
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University of Geneva. (n.d.). Guide for crystallization. [Link]
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Gao, S., Qu, H.-T., Ye, F., & Fu, Y. (2015). Synthesis and Crystal Structure of N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine. Journal of Chemistry, 2015, 1–5. [Link]
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Fu, Y., Qu, L.-H., Zhang, S.-S., Ye, F., Zhao, L.-X., Gao, S., & Xing, Z.-Y. (2012). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. Heterocyclic Communications, 18(3), 143–146. [Link]
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Pharmacokinetic Profile of 3,4-Dihydro-2H-1,4-Benzoxazine Analogs: A Comparative Technical Guide
Executive Summary
The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,4-benzothiazine and tetrahydroisoquinoline (THIQ) counterparts due to the specific electronic and physicochemical contributions of the oxygen atom at position 1. This guide analyzes the pharmacokinetic (PK) behavior of this scaffold, focusing on its utility in neuroprotective, cardiovascular, and serotonergic (5-HT3) applications.
Compared to sulfur-containing analogs (benzothiazines), 1,4-benzoxazines typically exhibit improved aqueous solubility and a lower LogP, facilitating better oral bioavailability while maintaining blood-brain barrier (BBB) permeability. However, the scaffold presents specific metabolic "soft spots"—particularly at the C2, C3, and N4 positions—that require precise structural optimization to manage clearance.
Part 1: Structural Basis & Physicochemical Properties
To understand the PK profile, one must first analyze the scaffold's intrinsic properties relative to common bioisosteres.
The "Oxygen Effect" on Lipophilicity
The substitution of a methylene (in THIQ) or sulfur (in benzothiazine) with oxygen (in benzoxazine) significantly alters the calculated LogP (cLogP) and Polar Surface Area (PSA).
-
Solubility: The ether oxygen at position 1 acts as a hydrogen bond acceptor, generally increasing aqueous solubility compared to the benzothiazine analog.
-
Basicity: The pKa of the N4 nitrogen is modulated by the electron-withdrawing inductive effect of the oxygen atom (via the C2-C3 bridge) and resonance donation from the aromatic ring.
Comparative Physicochemical Data
The following table synthesizes data for unsubstituted cores to illustrate the baseline shift in properties.
| Scaffold | Structure | cLogP (Approx) | tPSA (Ų) | Solubility Prediction |
| 3,4-dihydro-2H-1,4-benzoxazine | O-heterocycle | 1.8 - 2.1 | 21.7 | High |
| 3,4-dihydro-2H-1,4-benzothiazine | S-heterocycle | 2.5 - 2.9 | 15.0 | Moderate |
| 1,2,3,4-Tetrahydroisoquinoline | Carbocycle | 2.2 - 2.5 | 12.0 | Low-Moderate |
Note: Data represents baseline values for the core scaffold calculated via standard QSAR models. Functionalization (e.g., N-alkylation) will shift these values.
Part 2: Metabolic Stability & Clearance Pathways
The primary pharmacokinetic challenge for 3,4-dihydro-2H-1,4-benzoxazines is metabolic clearance. The scaffold is susceptible to Phase I oxidative metabolism primarily driven by CYP450 isoforms (CYP3A4, CYP2D6).
Major Metabolic Soft Spots
-
Aromatic Hydroxylation: The benzene ring (positions 6 and 7) is electron-rich and prone to oxidation unless blocked by halogens (F, Cl) or methoxy groups.
-
N-Dealkylation: If the N4 position is substituted (common for activity), it becomes a primary site for oxidative dealkylation.
-
C2/C3 Oxidation: The methylene groups adjacent to the heteroatoms are susceptible to hydroxylation, leading to ring-opening or lactam formation (benzoxazinones).
Visualization of Metabolic Pathways
The following diagram illustrates the oxidative fate of a generic N-substituted 1,4-benzoxazine.
Figure 1: Primary metabolic pathways for 3,4-dihydro-2H-1,4-benzoxazine derivatives. N-dealkylation and aromatic hydroxylation represent the dominant clearance mechanisms.
Part 3: Comparative Pharmacokinetic Profiling
This section compares the PK performance of optimized benzoxazine analogs against alternative scaffolds based on literature data for 5-HT3 antagonists and neuroprotective agents.
Head-to-Head Comparison (Representative Data)
| Parameter | Benzoxazine Analog (Optimized) | Benzothiazine Analog | Interpretation |
| Bioavailability (%F) | 45 - 65% | 30 - 50% | Benzoxazines generally show better oral absorption due to improved solubility profiles. |
| Tmax (h) | 0.5 - 1.5 h | 1.0 - 2.0 h | Rapid absorption is characteristic of the 1,4-benzoxazine core. |
| Clearance (Cl_int) | Moderate (20-40 µL/min/mg) | Low-Moderate | The sulfur atom in benzothiazines can be prone to S-oxidation, but benzoxazines often face faster N-dealkylation unless sterically hindered. |
| BBB Penetration (Kp) | High (Brain/Plasma > 1.0) | Moderate | Crucial for neuroprotective applications; benzoxazines exhibit superior CNS MPO scores. |
| Protein Binding | 85 - 92% | > 95% | Lower lipophilicity leads to slightly lower plasma protein binding, increasing the free fraction ( |
Case Study: 5-HT3 Receptor Antagonists
Research comparing 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides with their benzothiazine equivalents demonstrated that while benzothiazines (sulfur) often exhibited higher receptor affinity in vitro, the benzoxazine derivatives offered a superior in vivo profile . The benzoxazine analogs maintained potency while reducing lipophilicity-driven non-specific binding, resulting in a cleaner safety margin and more predictable pharmacokinetics [1, 2].
Part 4: Experimental Protocols
To validate the PK profile of a new benzoxazine analog, the following self-validating protocols are recommended.
Protocol: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Test Compound: 1 µM final concentration (in <0.1% DMSO).
-
System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation:
-
Pre-incubate microsomes and test compound for 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system (or 1 mM NADPH).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
-
Validation (Control):
-
High Clearance Control: Verapamil.
-
Low Clearance Control: Warfarin.
-
Acceptance Criteria: Controls must fall within 20% of historical mean.
-
Protocol: PAMPA-BBB (Blood-Brain Barrier Permeability)
Objective: Assess passive diffusion potential for neuroprotective benzoxazine candidates.
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.
-
Donor Plate: Load 200 µL of compound (10 µM) in PBS (pH 7.4).
-
Acceptor Plate: Load 200 µL of PBS.
-
Membrane: Coat PVDF filter with 4 µL of 20 mg/mL porcine brain lipid in dodecane.
-
Incubation: 18 hours at room temperature in a humidity chamber (saturated atmosphere to prevent evaporation).
-
Calculation:
-
Measure concentration in Donor (
) and Acceptor ( ) via UV/Vis or LC-MS. -
Calculate Effective Permeability (
). -
Benchmark:
cm/s indicates high CNS penetration.
-
Experimental Workflow Diagram
Figure 2: Step-by-step ADME screening cascade for validating benzoxazine derivatives.
References
-
Structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Source: Chemical & Pharmaceutical Bulletin (PubMed) URL:[Link]
-
Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Source: Journal of Medicinal Chemistry URL:[Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Source: MDPI (Molecules) URL:[Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Source: Mini-Reviews in Medicinal Chemistry URL:[Link]
-
Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Source: Journal of Medicinal Chemistry URL:[Link]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary & Hazard Context
The Core Directive: You are handling 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine . As a specialized organic intermediate likely used in drug discovery, specific toxicological data (LD50, OEL) may not be fully established in public literature.
The "Precautionary Principle" applies: In the absence of a compound-specific Occupational Exposure Limit (OEL), you must treat this substance as a Potent Compound (Control Band 3 or 4) . The structural combination of a benzoxazine core (potential for sensitization/irritation) and a sulfonyl moiety (metabolic stability/bioactivity) dictates that we manage risks of inhalation sensitization and cumulative systemic toxicity.
Critical Hazard Profile (Predicted):
-
Primary Vector: Inhalation of dust/aerosols during weighing and transfer.
-
Secondary Vector: Dermal absorption, particularly when solvated in organic carriers (DMSO, DCM, DMF).
-
Sensitization: Benzoxazine derivatives are known structural alerts for skin and respiratory sensitization.
The PPE Decision Matrix (Logic & Specs)
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical (Solid vs. Solution).
Hand Protection: The "Solvent Carrier" Rule
Scientific Rationale: The solid compound is unlikely to permeate nitrile gloves instantly. However, once dissolved, the solvent dictates the permeation rate.
-
Handling Solid: Standard Nitrile (4–5 mil).
-
Handling Solutions (MeOH, DMSO): Double-gloved Nitrile (Outer glove replaced every 15 mins of contact).
-
Handling Solutions (DCM/Halogenated): CRITICAL. Nitrile degrades in <3 minutes against Dichloromethane. You must use Silver Shield (Laminate) under-gloves or high-grade Viton if handling concentrated solutions.
Respiratory Protection: The Engineering Hierarchy
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood work is impossible): Powered Air Purifying Respirator (PAPR) with HEPA filters. Note: N95 masks are insufficient for high-potency drug intermediates due to poor face-seal reliability.
Eye & Body Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift behind lenses.
-
Body: Tyvek® Lab Coat or disposable sleeve covers. Cotton lab coats absorb and hold powders, creating a secondary exposure source.
PPE Specifications Table
| Protection Zone | Standard Operation (Solid/Weighing) | High-Risk Operation (Spill/Aerosol) | Technical Rationale |
| Hand | Nitrile (Double) Inner: 4 milOuter: 5-8 mil | Laminate (Silver Shield) Required if using DCM/THF solvents. | Benzoxazines are lipophilic; prevents transdermal uptake via solvent vectors. |
| Respiratory | Fume Hood Only Sash height <18 inches. | PAPR or Full-Face Cartridge: P100 + OV (Organic Vapor). | Dust is the primary vector; P100 stops particulates; OV stops solvent vapors. |
| Eye | Safety Goggles Indirect venting. | Face Shield + Goggles If reaction is pressurized or heated. | Prevents corneal absorption; eyes are a rapid route for systemic entry. |
| Body | Lab Coat (Buttoned) Natural fiber (Cotton) or Tyvek. | Tyvek Coverall Disposable, non-porous. | Prevents migration of "dust" to street clothes/home environment. |
Operational Workflow: Step-by-Step
This protocol integrates safety into the experimental logic.
Phase 1: Preparation & Weighing (Highest Risk)
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula. Why? Benzoxazine powders are often static-prone; "flying powder" is the #1 cause of hood contamination.
-
The "Wet Method": If possible, taring the solvent vial and adding the solid directly reduces airborne dust compared to weighing on paper.
-
Sash Management: Keep the fume hood sash as low as possible (below chin level) while working.
Phase 2: Reaction & Processing[1]
-
Closed Systems: All heating must occur in closed vessels equipped with a condenser and nitrogen line.
-
Septum Hygiene: When withdrawing samples, wipe the septum with a Kimwipe inside the hood immediately after needle withdrawal to capture micro-droplets.
Phase 3: Decontamination & Disposal
-
Solvent Wash: Wipe all tools (spatulas, balance area) with a solvent-dampened towel (Ethanol or Acetone) before removing them from the hood.
-
Waste Segregation:
-
Solid Waste: Double-bagged in "Hazardous Waste" polyethylene bags.
-
Liquid Waste: Segregate based on carrier solvent (Halogenated vs. Non-Halogenated).
-
-
Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure no outer surface touches skin. Wash hands with soap and cool water (warm water opens pores).
Visualized Workflows
PPE Decision Logic
This diagram guides your choice of protection based on the physical state of the compound.
Caption: Logic flow for selecting appropriate hand and respiratory protection based on physical state and solvent compatibility.
Emergency Response Logic
Immediate actions in case of containment breach.
Caption: Immediate Triage Protocol for accidental exposure events.
References & Authority
The protocols above are derived from the following authoritative safety standards for handling organic intermediates of unknown toxicity.
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
-
National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version).[1] Washington, DC: The National Academies Press.[1] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. Compound Summary: Benzoxazine Derivatives (General Hazard Classifications). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
